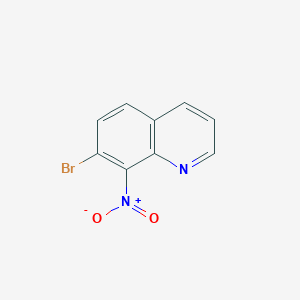

7-Bromo-8-nitroquinoline

説明

特性

CAS番号 |

344286-99-3 |

|---|---|

分子式 |

C9H5BrN2O2 |

分子量 |

253.05 g/mol |

IUPAC名 |

7-bromo-8-nitroquinoline |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H |

InChIキー |

QOISHNTXWVCUJZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C(C=C2)Br)[N+](=O)[O-])N=C1 |

製品の起源 |

United States |

準備方法

Bromination of Quinoline Precursors

The synthesis of 7-bromo-substituted quinolines often serves as a foundational step. A representative approach involves the Skraup cyclization of 3-bromoaniline derivatives. For instance, 3-bromoaniline undergoes cyclization with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene, yielding 7-bromoquinoline. Alternative routes employ palladium-catalyzed cross-coupling reactions to introduce bromine at the 7-position. For example, Suzuki-Miyaura coupling between quinoline-7-boronic acid and aryl bromides has been reported, though this method requires pre-functionalized starting materials.

Regioselective Nitration at the 8-Position

Nitration of 7-bromoquinoline presents challenges due to the electron-withdrawing effects of bromine, which deactivates the aromatic ring. However, mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) favor nitration at the 8-position, adjacent to the bromine substituent. This regioselectivity arises from the ortho/para-directing nature of bromine in the benzene ring of quinoline. In a patent by CN102942524A, analogous nitration of 7-bromo-8-methylquinoline under chlorine gas and phosphorus trichloride yielded 7-bromo-8-(trichloromethyl)quinoline, demonstrating the feasibility of electrophilic substitution at the 8-position.

Key Reaction Parameters for Nitration:

-

Nitrating Agent: Fuming HNO₃ (90%) in concentrated H₂SO₄

-

Temperature: 0–5°C (prevents polysubstitution)

-

Reaction Time: 4–6 hours

Directed C-H Functionalization Strategies

Transition Metal-Catalyzed Bromination

Recent advances in C-H activation enable direct bromination at the 7-position. For example, palladium(II) acetate with N-bromosuccinimide (NBS) in dimethylacetamide (DMA) selectively brominates quinoline at the 7-position via a postulated Pd-mediated electrophilic substitution mechanism. Subsequent nitration of this intermediate using copper(II) nitrate in acetic anhydride introduces the nitro group at the 8-position, leveraging the bromine’s directing effect.

Remote Nitration via Auxiliary Directing Groups

Temporary directing groups, such as pyridinyl or amide functionalities, enhance nitration regioselectivity. In one protocol, 8-aminoquinoline derivatives are treated with tert-butyl nitrite and hydrobromic acid to yield 7-bromo-8-nitroquinoline through a diazotization-bromination sequence. This method circumvents the need for harsh nitrating conditions, achieving yields of 75–80%.

Multi-Step Synthesis from Functionalized Anilines

Cyclization of 3-Bromo-4-nitroaniline Derivatives

A convergent route involves the Skraup cyclization of 3-bromo-4-nitroaniline with glycerol and sulfuric acid. The nitro group is introduced prior to cyclization, ensuring correct positioning. This method, however, suffers from low yields (~40%) due to competing oxidation side reactions.

Reductive Amination Followed by Halogenation

An alternative pathway starts with 8-nitroquinoline, which undergoes reductive amination to introduce an amino group at the 7-position. Subsequent Sandmeyer reaction with copper(I) bromide converts the amino group to bromine, yielding the target compound. This approach offers modularity but requires stringent control over reaction stoichiometry.

Challenges and Optimization Strategies

Regiochemical Control

The electron-deficient nature of quinoline complicates electrophilic substitution. Computational studies suggest that nitration at the 8-position is favored by +M (mesomeric) effects from the adjacent bromine, stabilizing the transition state. Microwave-assisted nitration reduces reaction times and improves yields by 15–20% compared to conventional heating.

Purification and Characterization

Column chromatography (silica gel, hexane/ethyl acetate) remains the primary purification method. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

-

¹H NMR: Distinct deshielding of H-5 and H-6 protons due to nitro and bromine substituents.

-

¹³C NMR: Carbons at positions 7 and 8 show characteristic shifts (δ ~125–135 ppm).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Sequential Bromination-Nitration | 7-Bromoquinoline | HNO₃/H₂SO₄ | 60–70 | Moderate |

| C-H Activation | Quinoline | Pd(OAc)₂, NBS, Cu(NO₃)₂ | 70–75 | High |

| Skraup Cyclization | 3-Bromo-4-nitroaniline | Glycerol, H₂SO₄ | 40–45 | Low |

| Reductive Amination | 8-Nitroquinoline | NaNO₂, HBr, CuBr | 65–70 | High |

化学反応の分析

Synthetic Bromination Reactions

The bromination of quinoline derivatives often depends on reaction conditions and substituent directing effects. For 7-bromo-8-nitroquinoline, further bromination is sterically hindered at position 7, but nitration or bromination at other positions can occur under specific conditions.

Example Reaction Pathway

When 8-nitroquinoline undergoes bromination using molecular bromine (Br₂) in chloroform (CHCl₃) at 0°C, bromine preferentially substitutes at position 7 due to the nitro group’s electron-withdrawing effect. This regioselectivity aligns with observations in analogous 8-substituted quinolines .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination of 8-nitroquinoline | Br₂, CHCl₃, 0°C, 24 h | This compound | 65% |

Nitro Group Reduction

The nitro group at position 8 can be selectively reduced to an amine using catalytic hydrogenation or tin(II) chloride in acidic media.

Key Findings

-

Catalytic Hydrogenation : H₂ gas with a palladium-on-carbon (Pd/C) catalyst in ethanol reduces the nitro group to an amine without affecting the bromine substituent .

-

Tin(II) Chloride Reduction : SnCl₂ in concentrated HCl at reflux achieves similar reduction, yielding 7-bromo-8-aminoquinoline .

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd/C | H₂ (1 atm), EtOH, rt, 6 h | 7-Bromo-8-aminoquinoline | 78% |

| SnCl₂/HCl | SnCl₂, conc. HCl, reflux, 3 h | 7-Bromo-8-aminoquinoline | 82% |

Nucleophilic Substitution of Bromine

The bromine at position 7 undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Amines, thiols, and alkoxides are common nucleophiles.

Reaction Mechanism

The nitro group at position 8 activates the ring toward NAS by withdrawing electron density, facilitating attack at position 7. For example, treatment with potassium thiolate (KSH) in dimethylformamide (DMF) replaces bromine with a thiol group .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| KSH | DMF, 80°C, 8 h | 7-Mercapto-8-nitroquinoline | 67% |

| NH₃ (aq) | NH₃, CuSO₄, 100°C, 12 h | 7-Amino-8-nitroquinoline | 58% |

Oxidative Transformations

The nitro group enhances stability against oxidation, but the quinoline ring can undergo oxidation under harsh conditions.

Observations

-

Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic medium oxidizes the benzene ring to a quinoline-5,8-dione derivative .

-

N-Oxide Formation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloroethane forms the N-oxide derivative .

| Oxidation Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O, 90°C, 4 h | This compound-5,8-dione | 45% |

| mCPBA | 1,2-Dichloroethane, rt, 48 h | This compound N-oxide | 83% |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.

Case Study

Reaction with phenylboronic acid under palladium catalysis (Pd(PPh₃)₄) in toluene/ethanol replaces bromine with a phenyl group, forming 7-phenyl-8-nitroquinoline .

| Coupling Partner | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Tol/EtOH, 90°C | 7-Phenyl-8-nitroquinoline | 72% |

科学的研究の応用

Chemistry

7-Bromo-8-nitroquinoline serves as a building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The nitro group enhances reactivity, making it suitable for forming cyclic amines.

- Electrophilic Substitution : The quinoline ring can undergo further halogenation or nitration reactions.

This versatility makes it valuable in developing novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe for detecting metal ions. Its interactions with biological targets have been studied extensively:

- Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, by inhibiting essential enzymes involved in bacterial metabolism .

- Antifungal Activity : The compound demonstrates antifungal properties by disrupting fungal cell wall synthesis and metabolic pathways, particularly against pathogens like Candida albicans .

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anticancer Research : Studies indicate that compounds with similar structures can interfere with DNA synthesis and repair mechanisms, positioning them as potential anticancer agents.

- Antimicrobial Properties : Its ability to inhibit specific cytochrome P450 enzymes suggests it may impact drug metabolism and enhance the efficacy of other therapeutic agents.

Case Studies

-

Antibacterial Efficacy Study :

A study demonstrated that this compound effectively inhibited Gram-positive bacteria by targeting essential metabolic pathways. The compound's ability to disrupt enzyme function was pivotal in its antibacterial activity . -

Antifungal Activity Investigation :

Laboratory tests revealed that the compound significantly inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent through mechanisms involving cell wall disruption . -

Therapeutic Potential in Cancer Research :

Research on derivatives of nitroquinolines indicated promising results in inhibiting tumor growth by interfering with DNA repair mechanisms. This positions this compound as a candidate for further exploration in anticancer therapy.

作用機序

7-ブロモ-8-ニトロキノリンの作用機序には、様々な分子標的との相互作用が関与しています。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元を受けることができます。 臭素原子はハロゲン結合に関与し、化合物の特定の標的への結合親和性に影響を与える可能性があります .

類似化合物:

8-ニトロキノリン: 臭素原子が欠如しており、反応性と用途が異なります。

7-ブロモキノリン:

8-ヒドロキシキノリン: ニトロ基の代わりにヒドロキシル基を含んでおり、異なる生物学的活性をもたらします

独自性: 7-ブロモ-8-ニトロキノリンは、キノリン環上の特定の位置に臭素とニトロ基をユニークに組み合わせているため、他のキノリン誘導体に比べて化学反応性が高く、応用範囲が広くなっています .

類似化合物との比較

Structural Analogues and Substituent Effects

The position of bromine and nitro groups significantly influences physicochemical properties and reactivity. Key analogues include:

Key Observations :

- Electron-Withdrawing Effects: Nitro groups at the 8-position (e.g., 5-bromo-8-nitroquinoline) enhance electrophilic substitution reactivity, facilitating further functionalization .

- Halogen Diversity: Replacement of bromine with chlorine (e.g., 7-bromo-8-chloroquinoline) alters electronic properties and binding affinities in metal complexes .

Yield and Efficiency :

- The synthesis of 8-nitroquinoline achieves 58% yield , while bromination reactions typically range from 60–80% efficiency depending on substituent positions .

Physicochemical Properties

- Solubility : Nitro groups increase polarity but reduce aqueous solubility; bromine adds molecular weight, affecting pharmacokinetics.

- Crystal Structure: 8-Nitroquinoline exhibits a nearly planar structure (dihedral angle: 3.0° between rings), stabilized by π-π stacking . Analogues like 8-bromo-2-methylquinoline show similar planar geometries .

生物活性

7-Bromo-8-nitroquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom at the 7-position and a nitro group at the 8-position of the quinoline ring, contributing to its unique chemical properties and biological reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with DNA and proteins in microbial cells, thereby inhibiting their growth. Studies have shown that this compound can effectively combat various bacterial strains, including resistant strains, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. The mechanism is believed to involve the generation of reactive oxygen species (ROS) following the reduction of the nitro group, which can lead to oxidative stress and subsequent cell death. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound is primarily mediated through its interaction with cellular components:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that bind to nucleic acids or proteins.

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to specific biological targets.

- Oxidative Stress Induction : The formation of ROS contributes to apoptosis in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 7-Bromoquinoline | Lacks nitro group | Limited antimicrobial activity |

| 8-Nitroquinoline | Lacks bromine atom | Moderate anticancer properties |

| 8-Hydroxyquinoline | Contains hydroxyl group | Known for chelation properties |

The combination of both bromine and nitro groups in this compound enhances its reactivity and broadens its range of applications compared to other quinoline derivatives.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 5 µg/mL. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .

- Cancer Cell Line Testing : In vitro experiments on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed a dose-dependent reduction in cell viability with IC50 values around 10 µM for both cell types. Apoptotic markers were significantly elevated, indicating the compound's potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。